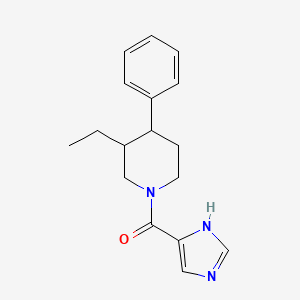
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
科学的研究の応用
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
作用機序
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a selective antagonist for mGluR5. It binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its poor solubility in water. This can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are many future directions for research involving N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for more research on the potential therapeutic applications of mGluR5 antagonists in the treatment of various psychiatric disorders.
合成法
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-5-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyridine-3-carboxylic acid. The second step involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of potassium carbonate to form 3-cyclohexen-1-one-2-carboxylic acid. The final step involves the reaction of 3-cyclohexen-1-one-2-carboxylic acid with 2-aminoethanol in the presence of triethylamine to form N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide.
特性
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-12(14(18-2)15-9-10)16-13(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSLQZQIFCLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)




